molecular formula C13H9BrF2O B13152413 1-(2-Bromo-6-fluorophenyl)-3-fluoro-5-methoxybenzene

1-(2-Bromo-6-fluorophenyl)-3-fluoro-5-methoxybenzene

Katalognummer: B13152413
Molekulargewicht: 299.11 g/mol
InChI-Schlüssel: WAHHUNOGOHRTHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-6-fluorophenyl)-3-fluoro-5-methoxybenzene is an organic compound characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-fluorophenyl)-3-fluoro-5-methoxybenzene typically involves multi-step organic reactions. One common approach is the halogenation of a precursor compound, followed by substitution reactions to introduce the methoxy group. The reaction conditions often require specific solvents, catalysts, and temperature control to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and substitution reactions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions to minimize by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Bromo-6-fluorophenyl)-3-fluoro-5-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove halogen atoms or reduce other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-6-fluorophenyl)-3-fluoro-5-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-6-fluorophenyl)-3-fluoro-5-methoxybenzene involves its interaction with specific molecular targets. The presence of halogen and methoxy groups can influence its reactivity and binding affinity to various enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.

Vergleich Mit ähnlichen Verbindungen

  • 1-(2-Bromo-6-fluorophenyl)ethanol
  • 2-Bromo-6-fluorobiphenyl
  • (2-Bromo-6-fluorophenyl)hydrazine hydrochloride

Comparison: 1-(2-Bromo-6-fluorophenyl)-3-fluoro-5-methoxybenzene is unique due to the presence of both bromine and fluorine atoms along with a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to its similar compounds.

Eigenschaften

Molekularformel

C13H9BrF2O

Molekulargewicht

299.11 g/mol

IUPAC-Name

1-bromo-3-fluoro-2-(3-fluoro-5-methoxyphenyl)benzene

InChI

InChI=1S/C13H9BrF2O/c1-17-10-6-8(5-9(15)7-10)13-11(14)3-2-4-12(13)16/h2-7H,1H3

InChI-Schlüssel

WAHHUNOGOHRTHL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)C2=C(C=CC=C2Br)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.